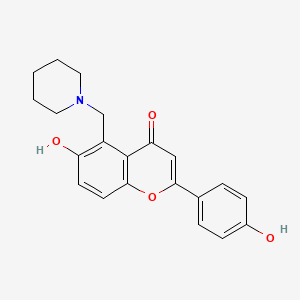
Antituberculosis agent-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antituberculosis agent-1 is a novel compound developed to combat tuberculosis (TB), a disease caused by Mycobacterium tuberculosis. This compound is part of a new generation of antituberculosis drugs designed to address the limitations of existing treatments, such as drug resistance and lengthy treatment durations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antituberculosis agent-1 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through reactions such as cyclization, nitration, and reduction. For example, one method involves the cyclization of a carbostyril derivative, followed by nitration and reduction to yield the final product .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process is scaled up from laboratory conditions to industrial reactors, ensuring that the compound meets regulatory standards for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Antituberculosis agent-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions are used in the synthesis of the compound, particularly in the final steps to achieve the desired chemical structure.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Nitrating agents: For introducing nitro groups.
Reducing agents: Such as hydrogen gas or metal hydrides for reduction reactions.
Catalysts: Including acids and bases to facilitate various steps in the synthesis.
Major Products Formed
The major products formed from these reactions are intermediates and final compounds with enhanced antituberculosis activity. These products are characterized and tested for their efficacy against Mycobacterium tuberculosis .
Wissenschaftliche Forschungsanwendungen
Antituberculosis agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on Mycobacterium tuberculosis at the cellular and molecular levels.
Medicine: Evaluated in clinical trials for its efficacy and safety in treating tuberculosis, particularly drug-resistant strains.
Industry: Potentially used in the development of new antituberculosis drugs and treatment regimens
Wirkmechanismus
The mechanism of action of Antituberculosis agent-1 involves inhibiting key enzymes and pathways essential for the survival of Mycobacterium tuberculosis. The compound targets the bacterial cell wall synthesis, protein synthesis, and nucleic acid synthesis. By disrupting these processes, this compound effectively kills the bacteria and prevents its replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Antituberculosis agent-1 include:
Isoniazid: A first-line antituberculosis drug that inhibits mycolic acid synthesis.
Rifampin: Another first-line drug that inhibits RNA synthesis.
Pyrazinamide: Targets the bacterial cell membrane and energy production.
Ethambutol: Inhibits cell wall synthesis by targeting arabinosyl transferases
Uniqueness
This compound is unique due to its novel mechanism of action and its ability to overcome drug resistance. Unlike traditional drugs, it targets multiple pathways simultaneously, reducing the likelihood of resistance development. Additionally, it has shown efficacy against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis .
Eigenschaften
Molekularformel |
C21H21NO4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
6-hydroxy-2-(4-hydroxyphenyl)-5-(piperidin-1-ylmethyl)chromen-4-one |
InChI |
InChI=1S/C21H21NO4/c23-15-6-4-14(5-7-15)20-12-18(25)21-16(13-22-10-2-1-3-11-22)17(24)8-9-19(21)26-20/h4-9,12,23-24H,1-3,10-11,13H2 |
InChI-Schlüssel |
SUUJNJFIRDSZMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


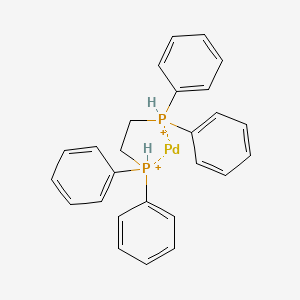
![(4R)-4-[(1S,2R,13S,14S,17R,18R)-7-acetyl-2,9,9,18-tetramethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-yl]-1-morpholin-4-ylpentan-1-one](/img/structure/B15141035.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141037.png)
![N-[(2S,3S,4R)-1-[(2S,3R,4S,5R,6R)-6-[[[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]acetyl]amino]methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoctadecan-2-yl]hexacosa-2,4,6,8,10,12,14,16,18,20,22,24-dodecaynamide;molecular hydrogen](/img/structure/B15141044.png)
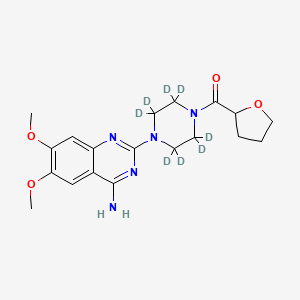
![6-bromo-5-[(3R)-piperidin-3-yl]-3-[1-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15141056.png)

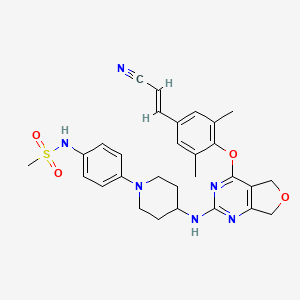
![9H-fluoren-9-ylmethyl N-[9-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]carbamate](/img/structure/B15141074.png)
![(1R,9S)-5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one](/img/structure/B15141083.png)
![4-[[4-(3-Nitroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B15141088.png)
![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)
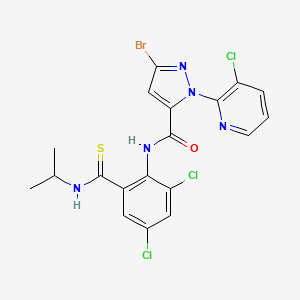
![[1',2',3',4',5'-13C5]Inosine](/img/structure/B15141119.png)
